molecular formula C15H18N2O4 B1522807 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1258641-25-6

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1522807
CAS No.: 1258641-25-6
M. Wt: 290.31 g/mol
InChI Key: FQSBMRZGNJYKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the phenyl group and the tert-butoxycarbonyl protecting group. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenyl group and other substituents can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active site that can interact with enzymes or receptors. The phenyl group and pyrazole ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl-protected amines: These compounds also feature the Boc protecting group and are used in similar synthetic applications.

    Phenyl-substituted pyrazoles: These compounds share the pyrazole ring and phenyl group but may lack the Boc protecting group.

Uniqueness

The uniqueness of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid lies in its combination of functional groups, which provides versatility in synthetic applications and potential for diverse biological activities .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)12-9-11(13(18)19)16-17(12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSBMRZGNJYKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.